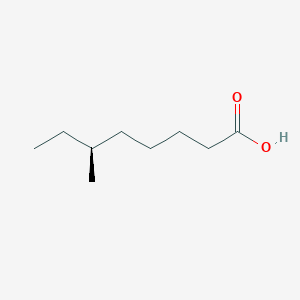

(S)-6-methyloctanoic acid

CAS No.:

Cat. No.: VC14358124

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O2 |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | (6S)-6-methyloctanoic acid |

| Standard InChI | InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1 |

| Standard InChI Key | GPOPHQSTNHUENT-QMMMGPOBSA-N |

| Isomeric SMILES | CC[C@H](C)CCCCC(=O)O |

| SMILES | CCC(C)CCCCC(=O)O |

| Canonical SMILES | CCC(C)CCCCC(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

(S)-6-Methyloctanoic acid (C₉H₁₈O₂) belongs to the family of branched-chain fatty acids. Its IUPAC name is (6S)-6-methyloctanoic acid, with a molecular weight of 158.24 g/mol . The stereocenter at the sixth carbon confers chirality, distinguishing it from its (R)-enantiomer. Key structural features include:

-

Molecular formula: C₉H₁₈O₂

The compound’s 3D conformation reveals a bent alkyl chain due to the methyl branch, influencing its physicochemical behavior, such as solubility and melting point .

Synthesis and Production

Historical Synthesis

The earliest reported synthesis of (S)-6-methyloctanoic acid dates to 1950, where Crombie and Harper isolated it as a degradation product of polymyxins, a class of polypeptide antibiotics . The process involved:

-

Hydrolysis of polymyxins to release fatty acid components.

-

Chiral resolution via crystallization with brucine to isolate the (S)-enantiomer .

Modern Synthetic Routes

Contemporary methods emphasize stereoselective synthesis:

-

Asymmetric hydrogenation: Catalytic hydrogenation of 6-methyloct-2-enoic acid using chiral catalysts (e.g., BINAP-Ru complexes) .

-

Biocatalytic approaches: Enzymatic resolution using lipases to hydrolyze racemic esters, yielding enantiopure (S)-6-methyloctanoic acid .

Table 1. Synthetic Yields and Conditions

| Method | Yield (%) | Stereopurity (% ee) | Reference |

|---|---|---|---|

| Brucine resolution | 42 | >99 | |

| Asymmetric hydrogenation | 78 | 95 | |

| Lipase-catalyzed hydrolysis | 65 | 98 |

Biological Significance and Applications

Metabolic Pathways

As a medium-chain fatty acid (MCFA), (S)-6-methyloctanoic acid undergoes rapid β-oxidation in the liver, bypassing the lymphatic system and serving as a quick energy source . Key metabolic features include:

-

Ketogenesis: Promotes ketone body synthesis, useful in managing epilepsy and neurodegenerative diseases .

Flavor and Fragrance Industry

The racemic mixture of 6-methyloctanoic acid is used in flavor formulations for cheese and meat products, imparting a "goaty" aroma . Enantiopure (S)-forms may enhance sensory specificity, though commercial use remains unexplored .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume